molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorothiophenol CAS No. 55389-14-5

2-Bromo-5-fluorothiophenol

Cat. No. B1320109
CAS RN: 55389-14-5
M. Wt: 207.07 g/mol
InChI Key: JBEGEMGVTNGUOV-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorothiophenol (CAS Number: 55389-14-5) is an organic compound with the molecular formula C6H4BrFS. It belongs to the class of bromophenols, which are derivatives of phenol with bromine substitution. This compound consists of a benzene ring with hydroxyl groups and bromine atoms attached. The IUPAC name for this compound is 2-bromo-5-fluorobenzenethiol .


Physical And Chemical Properties Analysis

  • Flash Point : The flash point is 112-116°C at 35 mm Hg .

Scientific Research Applications

Synthesis of Benzoxaboroles

This compound is used as a precursor for synthesizing 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles have applications in material science, serving as molecular receptors, building blocks in crystal engineering, steroid conjugates for molecular imprinting, dyes, and biosensors for alpha hydroxyl carboxylic acids .

OLED Applications

2-Bromo-5-fluorobenzonitrile: , derived from 2-Bromo-5-fluorobenzenethiol, is utilized in the synthesis of thermally activated delayed fluorescence (TADF) dyes. These dyes are important in the development of organic light-emitting diode (OLED) technologies .

Pharmaceutical Intermediates

The compound is involved in the synthesis of pyrimidine functional compounds that act as GABAAα2/α3 binding site agonists. These are used in the treatment of anxiety disorders, showcasing its significance in pharmaceutical applications .

Antitumor and Anti-inflammatory Applications

As a precursor, 2-Bromo-5-fluorobenzonitrile is also used in synthesizing active pharmaceutical ingredients (APIs) for antitumor and anti-inflammatory drugs .

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It’s known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that it may influence a wide range of biochemical pathways depending on the specific context of its use.

Result of Action

It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that its effects may vary widely depending on the specific context of its use.

properties

IUPAC Name

2-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEGEMGVTNGUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597767
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzenethiol

CAS RN

55389-14-5
Record name 2-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

51.30 g of S-(2-bromo-5-fluorophenyl) dimethylthiocarbamate were dissolved in 700 ml of MOH, 494 ml of a 1 N aqueous sodium hydroxide solution were added and the reaction mixture was heated for 2 h under reflux. After cooling, the MOH was removed in vacuo, 200 ml of water were added and the mixture was extracted three times with 150 ml each of DCM. Subsequently, the mixture was acidified to pH=1 with concentrated hydrochloric acid and extracted four times with 200 ml each of EA. The combined organic phases were dried over sodium sulfate and the solvent was removed in vacuo. 37.80 g of the title compound were obtained as a pale yellow oil.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

325 grams of 2-bromo-5-fluoroaniline were dissolved in 300 milliliters of concentrated hydrochloride acid (d = 1.2 grams/ml) and 350 milliliters of water. The mixture was heated to 60° Centigrade and cooled again to 0° Centigrade, whereupon 130 grams of sodium nitrite dissolved in 330 milliliters of water were added dropwise while the temperature was kept below 4° Centigrade. The reaction mixture was then left standing for 30 minutes while stirring and keeping the temperature at 0° centigrade. Then the mixture containing the diazonium compound formed was added at 60° Centigrade to a solution of 330 grams of potassium ethylxanthate in 400 milliliters of water. CAUTION ! At temperature below 60° Centigrade there may be risk of violent explosions due to accumulation of a diazoxanthate. After the addition has been completed the mixture was stirred for 30 minutes at 60° Centigrade, cooled and extracted with ether. The ether phase was separated and washed successively with 2N sodium hydroxide solution and water and evaporated. The residue was dissolved in 1 liter of 96% ethanol, and 400 grams of potassium hydroxide were added cautiously under reflux, whereupon the reaction mixture was refluxed for 18 hours. Water was added and the ethanol evaporated. 600 milliliters of concentrated hydrochloric acid and 50 grams of zink were added and the mixture steam distilled. The distillate was extracted with ether, the ether phase separated, washed with water, dried over anhydrous magnesium sulphate and evaporated. The residue was distilled at 35 mm Hg, whereby 160 grams of 2-bromo-5-fluorothiophenol boiling at 112°-116° Centigrade was obtained.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
diazoxanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluorothiophenol
Reactant of Route 2
2-Bromo-5-fluorothiophenol
Reactant of Route 3
2-Bromo-5-fluorothiophenol
Reactant of Route 4
2-Bromo-5-fluorothiophenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluorothiophenol
Reactant of Route 6
2-Bromo-5-fluorothiophenol

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